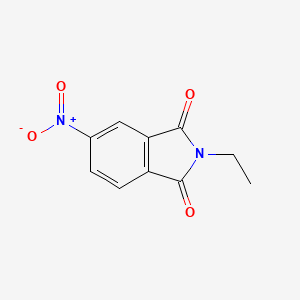

4-nitro-N-ethylphthalimide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-nitro-N-ethylphthalimide is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

4-Nitro-N-ethylphthalimide and its derivatives have been studied for their biological activities. They are part of a broader class of phthalimide compounds known for their diverse pharmacological properties, including:

- Antioxidant Activity : A series of N-ethyl phthalimide esters were synthesized and evaluated for antioxidant properties using methods such as DPPH radical scavenging, FRAP, and CUPRAC. Some derivatives exhibited significant antioxidant activity, indicating potential use in pharmaceuticals aimed at oxidative stress-related conditions .

- Pharmacological Potential : Phthalimides have been reported to possess anti-inflammatory, analgesic, antifungal, and virucidal activities. This makes them valuable in the development of new therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate and starting material:

- Chiral Building Blocks : Phthalimides are utilized as chiral building blocks in the synthesis of various bioactive compounds. Their ability to act as protecting groups for amines is well documented, particularly in the synthesis of α-amino acids .

- Synthesis of Bioactive Compounds : The compound can be used to synthesize a variety of biologically active compounds, including herbicides and insecticides. Its role in organic synthesis highlights its versatility and importance in creating complex molecular structures .

Fluorescent Probes

Recent research has focused on the application of nitro(het)aromatic compounds, including derivatives of this compound, as fluorescent probes:

- Hypoxia Imaging : Compounds with nitro groups can be selectively reduced by nitroreductase enzymes, resulting in enhanced fluorescence. This property has been exploited for imaging hypoxic conditions in tumors. For instance, probes designed with similar structures demonstrated significant fluorescence enhancement upon reduction by nitroreductase, making them effective for in vivo imaging applications .

- Sensitivity and Detection Limits : The fluorescence intensity exhibited by these probes can increase dramatically upon activation (up to 32-fold), with detection limits reaching as low as 1.09 ng/mL. Such sensitivity makes them suitable for detecting hypoxia in clinical settings .

Case Studies

Several studies illustrate the practical applications of this compound:

- Study on Antioxidant Properties : A study synthesized a series of N-ethyl phthalimide esters which were characterized through spectroscopic methods. The antioxidant activity was assessed using various assays, revealing that certain compounds had promising results .

- Fluorescent Probes for Tumor Imaging : In a notable case study, researchers developed a fluorescent probe based on a similar nitro compound that showed high sensitivity for imaging hypoxic tumors in living organisms. The study demonstrated the probe's effectiveness in both cellular models and animal models, showcasing its potential clinical applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-nitro-N-ethylphthalimide, and how do reaction conditions influence yields?

this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of 4-nitrophthalic anhydride with ethylamine, followed by cyclization. Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios. For example, substituting methylamine for ethylamine in analogous reactions requires phase-transfer catalysts to improve regioselectivity . Yield optimization often involves monitoring reaction progress via TLC (Rf ~0.66 in EtOAc/hexanes) and purification via recrystallization from ethanol .

Q. How should researchers validate the purity and structural identity of this compound?

Characterization requires multi-modal analysis:

- 1H/13C NMR : Key peaks include δ 8.62 (aromatic protons), 3.81 (ethyl CH2), and 1.31 (ethyl CH3) in CDCl3 .

- Melting Point : 117–120°C (sharp range indicates purity) .

- TLC : Use silica gel plates with EtOAc/hexanes (1:1) for Rf comparison .

Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Q. What are the recommended storage conditions to prevent decomposition?

Store in airtight containers under inert gas (N2 or Ar) at –20°C to avoid hydrolysis of the phthalimide ring. Moisture-sensitive batches should include desiccants like silica gel .

Q. How can researchers mitigate hazards during handling?

Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Conduct reactions in fume hoods to avoid inhalation of nitro-group-containing intermediates. Refer to SDS sheets for spill management and disposal protocols .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of SNAr reactions involving this compound?

The nitro group at the 4-position activates the phthalimide ring for nucleophilic attack at the para position. Computational studies (e.g., DFT calculations) show that electron-withdrawing substituents lower the energy barrier for SNAr. Experimental evidence from analogous methyl derivatives confirms that steric hindrance from the N-ethyl group minimally affects regioselectivity compared to electronic effects .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved in derivatives of this compound?

Contradictions often arise from solvent effects or impurities. For example, residual DMSO-d6 in CDCl3 can downfield-shift aromatic protons. Validate spectra by:

- Comparing integration ratios of ethyl vs. aromatic protons.

- Repeating measurements in deuterated solvents with minimal water content.

- Using HSQC/HMBC NMR to confirm connectivity in ambiguous cases .

Q. What strategies improve the alkaline hydrolysis of 4-aryloxy-N-ethylphthalimides to phthalic acids?

Hydrolysis efficiency depends on:

- Base strength : 2M NaOH at 80°C achieves >90% conversion in 6 hours.

- Solvent choice : Aqueous ethanol (1:1 v/v) balances solubility and reactivity.

- Substituent effects : Electron-donating aryloxy groups slow hydrolysis due to reduced electrophilicity at the carbonyl .

Q. How can researchers design experiments to analyze substituent effects on bioactivity in this compound derivatives?

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying aryloxy substituents (e.g., electron-withdrawing vs. donating groups).

- Enzymatic assays : Test inhibition of aspartate semialdehyde dehydrogenase (ASADH) using kinetic assays (IC50 measurements).

- Molecular docking : Use AutoDock Vina to predict binding affinities against ASADH’s active site .

Q. What statistical approaches are appropriate for validating reproducibility in synthetic yields?

- Perform triplicate syntheses under identical conditions.

- Apply ANOVA to assess batch-to-batch variability.

- Use Grubbs’ test to identify outliers in yield data .

Q. How should researchers address discrepancies in reported melting points across literature sources?

Discrepancies may stem from polymorphic forms or impurities. Mitigate by:

- Recrystallizing from multiple solvents (e.g., ethanol vs. acetonitrile).

- Conducting DSC to identify phase transitions.

- Cross-referencing purity with HPLC (≥95% area) .

Q. Methodological Notes

- Data Reproducibility : Adhere to NIH guidelines for reporting experimental conditions (e.g., solvent purity, instrument calibration) .

- Theoretical-Computational Integration : Benchmark experimental results against DFT calculations for mechanistic validation .

- Ethical Data Handling : Avoid selective reporting of outliers; disclose all synthetic attempts, including failed reactions .

属性

CAS 编号 |

55080-56-3 |

|---|---|

分子式 |

C10H8N2O4 |

分子量 |

220.18 g/mol |

IUPAC 名称 |

2-ethyl-5-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C10H8N2O4/c1-2-11-9(13)7-4-3-6(12(15)16)5-8(7)10(11)14/h3-5H,2H2,1H3 |

InChI 键 |

FFBUYJAHSNPQDH-UHFFFAOYSA-N |

规范 SMILES |

CCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。